molecular formula C4H5ClN2O B597391 3-Chloro-5-ethyl-1,2,4-oxadiazole CAS No. 1256643-47-6

3-Chloro-5-ethyl-1,2,4-oxadiazole

Cat. No. B597391
CAS RN: 1256643-47-6
M. Wt: 132.547
InChI Key: CMQGIGNDLDNZQM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles has gained attention due to their versatility in drug discovery. These compounds exhibit diverse biological activities, including anti-infective properties. Researchers have synthesized various substituted 1,2,4-oxadiazoles with anti-bacterial, anti-viral, and anti-leishmanial activities. Efforts have been made to provide chemical insights for designing new entities with anti-infective potential .


Molecular Structure Analysis

The molecular structure of 3-Chloro-5-ethyl-1,2,4-oxadiazole consists of a five-membered heterocyclic scaffold containing an oxygen atom and two nitrogen atoms. It exists in four regioisomeric forms: 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole, and 1,3,4-oxadiazole. The electronegativities of nitrogen and oxygen contribute to its hydrogen bond acceptor properties .


Chemical Reactions Analysis

Research on 1,2,4-oxadiazoles has explored their reactivity and synthetic strategies. Various functional groups can be introduced into the 1,2,4-oxadiazole scaffold, leading to diverse derivatives with potential biological activities. These reactions are crucial for designing novel anti-infective agents .


Physical And Chemical Properties Analysis

  • Melting Point : The melting point of 3-Chloro-5-ethyl-1,2,4-oxadiazole is approximately 82.6–83.2°C .
  • NMR Spectra : The compound exhibits characteristic peaks in its ^1H and ^13C NMR spectra, providing insights into its structure and functional groups .

Scientific Research Applications

Anti-Infective Agents

1,2,4-Oxadiazoles have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They have potential for Structure-Activity Relationship (SAR) and activity potential .

Anti-Trypanosomal Activity

1,2,4-Oxadiazoles have been studied for their potential mode of action against Trypanosoma cruzi cysteine protease cruzain . This could lead to potential treatments for Chagas disease or American trypanosomiasis .

Antibacterial Properties

Many oxadiazole derivatives exhibit antibacterial properties . This makes them potential candidates for the development of new antibiotics, especially in the face of increasing antibiotic resistance .

Antiviral Properties

Oxadiazole derivatives also show antiviral properties . For example, the 1,2,4-triazole motif, which is similar to 1,2,4-oxadiazole, has been used in antiviral medications like ribavirin .

Antifungal Properties

Oxadiazole derivatives have been found to have antifungal properties . This could lead to the development of new antifungal medications or fungicides .

Anticancer Properties

Oxadiazole derivatives have been found to have anticancer properties . This could lead to the development of new cancer treatments .

Anti-Inflammatory and Analgesic Properties

Oxadiazole derivatives have been found to have anti-inflammatory and analgesic properties . This could lead to the development of new anti-inflammatory drugs and pain relievers .

Agricultural Applications

Compounds based on 1,3,4-oxadiazole can act as plant protection agents due to their herbicidal, insecticidal and fungicidal activity . This could lead to the development of new pesticides and other agricultural products .

Future Directions

This comprehensive analysis provides a foundation for further refinement and utilization of 1,2,4-oxadiazoles in drug discovery and therapeutic applications .

properties

IUPAC Name

3-chloro-5-ethyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2O/c1-2-3-6-4(5)7-8-3/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMQGIGNDLDNZQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-ethyl-1,2,4-oxadiazole

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